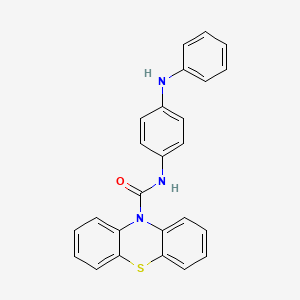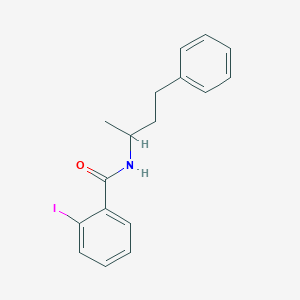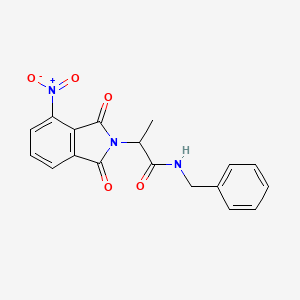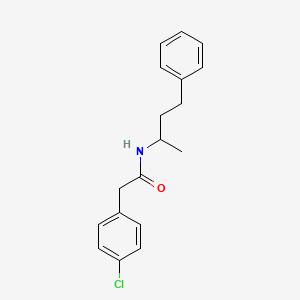
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide
説明
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as Tramadol, is a synthetic opioid analgesic drug used to treat moderate to severe pain. It was first developed in Germany in the late 1970s and has since gained popularity worldwide due to its efficacy and relatively low risk of addiction compared to other opioids. In
作用機序
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide works by binding to mu-opioid receptors in the brain and spinal cord, which reduces the perception of pain. It also inhibits the reuptake of serotonin and norepinephrine, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide can cause a range of biochemical and physiological effects, including nausea, dizziness, constipation, and respiratory depression. It can also cause seizures, particularly at high doses or in individuals with a history of seizures. Long-term use can lead to tolerance and dependence.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide has several advantages for lab experiments, including its ability to induce analgesia without causing respiratory depression and its relatively low potential for addiction compared to other opioids. However, it can be difficult to control for individual differences in response to the drug, and its effects can be influenced by other factors such as stress and anxiety.
将来の方向性
Future research on 2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide could focus on developing new formulations of the drug that are more effective and have fewer side effects. There is also a need for more research on the potential use of 2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide in treating depression, anxiety, and opioid addiction. Additionally, research could explore the mechanisms underlying individual differences in response to the drug and how these differences can be accounted for in clinical practice. Finally, research could investigate the long-term effects of 2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide use and the potential for tolerance and dependence.
科学的研究の応用
2-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acetamide has been extensively studied for its analgesic properties and has been found to be effective in treating various types of pain, including postoperative pain, neuropathic pain, and cancer pain. It has also been studied for its potential use in treating depression, anxiety, and opioid addiction.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-14(7-8-15-5-3-2-4-6-15)20-18(21)13-16-9-11-17(19)12-10-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFACLGYBQMEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976971.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3976973.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B3976974.png)
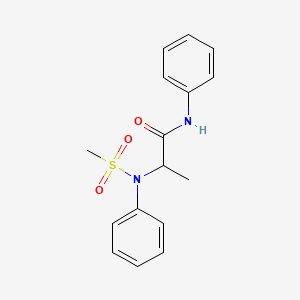
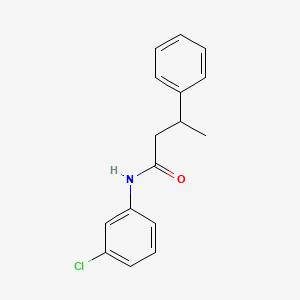
![N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B3976996.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3977002.png)
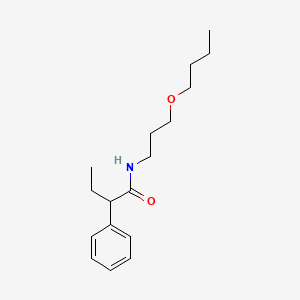

![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3977028.png)

